NMDA Receptor NR1A/2B Subtype Selectivity: PCPy Exhibits ~4,500-Fold Discrimination Between NR2B and NR2C Subunits, in Contrast to Non-Selective PCP
PCPy demonstrates pronounced selectivity for the NR1A/NR2B NMDA receptor subtype (IC50 = 22 nM) over the NR1A/NR2C subtype (IC50 > 100,000 nM), representing greater than 4,500-fold discrimination [1]. In contrast, phencyclidine (PCP) is reported to be equally potent as an antagonist at both NR1A/NR2A and NR1A/NR2B receptor subtypes in the same Xenopus oocyte expression system, showing no subtype selectivity [2]. This divergent subtype profile means PCPy, unlike PCP, can serve as a pharmacological tool to preferentially probe NR2B-containing NMDA receptor populations.
| Evidence Dimension | NMDA receptor subtype selectivity (IC50 ratio NR1A/2C ÷ NR1A/2B) |
|---|---|
| Target Compound Data | NR1A/2B IC50 = 22 nM; NR1A/2C IC50 = >100,000 nM (ratio >4,545) |
| Comparator Or Baseline | PCP: equally potent at NR1A/2A and NR1A/2B (qualitative; non-selective); quantitative subtype selectivity ratio not reported but described as equipotent across subtypes |
| Quantified Difference | PCPy shows >4,545-fold selectivity NR2B over NR2C; PCP shows no subtype discrimination (~1:1 NR2A:NR2B ratio) |
| Conditions | Inhibitory activity against Xenopus oocytes expressing rat recombinant N-Methyl-D-aspartate receptor subtypes; two-electrode voltage clamp [REFS-1, REFS-2] |
Why This Matters
For researchers requiring NMDA receptor subtype-selective pharmacological blockade, PCPy provides NR2B-preferring antagonism unavailable from non-selective PCP, enabling dissection of NR2B-mediated contributions to synaptic plasticity, pain, and neuropsychiatric disease models.
- [1] BindingDB BDBM50369791 / ChEMBL1202296. Inhibitory activity against Xenopus oocytes expressing rat N-Methyl-D-aspartate (NR1A/2B) receptor subtype: IC50 = 22 nM; NR1A/2C: IC50 = 100,000 nM. Curated by Cocensys/ChEMBL. View Source
- [2] Avenet P, Léonardon J, Besnard F, Graham D, Depoortere H, Scatton B. Antagonist properties of eliprodil and other NMDA receptor antagonists at rat NR1A/NR2A and NR1A/NR2B receptors expressed in Xenopus oocytes. Eur J Pharmacol. 1997 Feb 21;322(1):77-85. PMID: 9088869. View Source
